

X-ray crystallography of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile derivatives

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Compound of Interest

Compound Name: 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

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A Comparative Guide to the X-ray Crystallography of Benzonitrile Derivatives

For researchers and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as a definitive method for elucidating these intricate atomic arrangements. This guide provides a comparative overview of the crystallographic analysis of benzonitrile derivatives, with a focus on compounds structurally related to **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile**. While crystallographic data for this specific molecule is not publicly available, a comparison with similar structures offers valuable insights into the expected molecular geometry and crystal packing.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for several substituted benzonitrile derivatives. This data allows for a comparative analysis of how different functional groups influence the crystal lattice and molecular conformation.

Compound Name	2-Amino-4-chlorobenzonitrile[1]	4-(Trifluoromethyl)benzonitrile[2]	3-(Trifluoromethyl)benzonitrile[3]	2-(Trifluoromethyl)benzonitrile[4]
Molecular Formula	C ₇ H ₅ ClN ₂	C ₈ H ₄ F ₃ N	C ₈ H ₄ F ₃ N	C ₈ H ₄ F ₃ N
Crystal System	Triclinic	Not Specified	Not Specified	Not Specified
Space Group	P-1	Not Specified	Not Specified	Not Specified
Unit Cell Dimensions	a = 3.8924(9) Å b = 6.7886(15) Å c = 13.838(3) Å α = 77.559(16)° β = 8.898(17)° γ = 83.021(17)°	Not Specified	Not Specified	Not Specified
Key Bond Lengths	C≡N: 1.146(4) Å C-N (amino): 1.369(4) Å	Not Specified	Not Specified	Not Specified

Note: Detailed unit cell parameters and bond lengths for the trifluoromethyl derivatives were not available in the searched public databases.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure for a novel benzonitrile derivative would follow a well-established experimental workflow.[5]

1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a saturated solution.[6] The choice of solvent is critical and should be one in which the compound is moderately soluble.[6] The process should be carried out in a vibration-free environment to allow for the growth of well-ordered crystals.[6]

2. **Crystal Mounting and Data Collection:** A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo K α radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, the diffraction pattern of X-rays scattered by the crystal is recorded.^[5]

3. **Data Processing and Structure Solution:** The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This data is then used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are often employed for structure solution.^[7]

4. **Structure Refinement:** The initial structural model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles. This iterative process minimizes the difference between the observed and calculated structure factors.

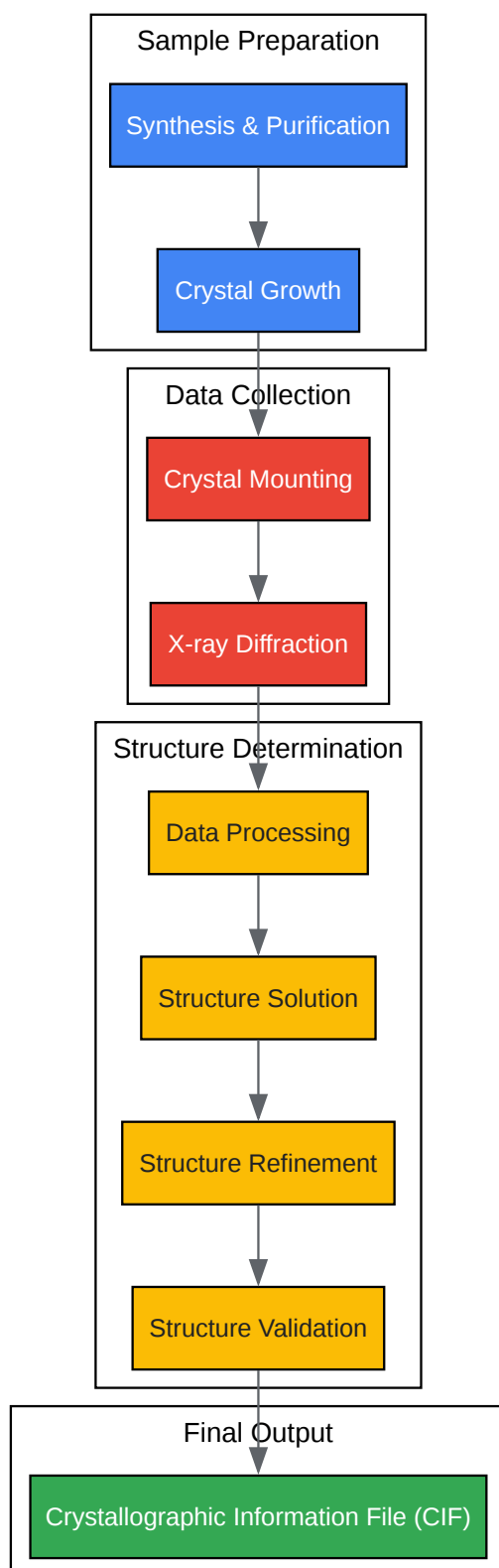
Alternative Analytical Techniques

While single-crystal X-ray diffraction is considered the gold standard for structure determination, other techniques can provide valuable structural information, especially when suitable crystals cannot be obtained.^{[8][9]}

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.^{[9][10]} It is a powerful tool for elucidating the constitution of a molecule but does not directly provide the three-dimensional arrangement in the solid state.
- **Powder X-ray Diffraction (PXRD):** When single crystals are not available, PXRD can be used to analyze the crystalline nature of a bulk sample and can sometimes be used for structure determination, though with lower precision than single-crystal XRD.^{[11][12]}
- **Microcrystal Electron Diffraction (MicroED):** This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals that are too small for conventional X-ray diffraction.^[8]

Visualizing the Crystallography Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule using X-ray crystallography.



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General workflow for single-crystal X-ray crystallography.

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